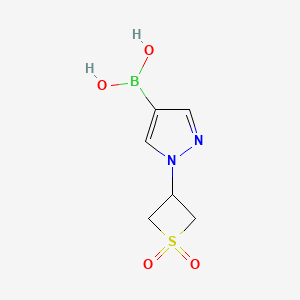
(1-(1,1-Dioxidothietan-3-yl)-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-pyrazol-4-yl]boronic acid: is a boronic acid derivative that features a unique combination of a thietane ring and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-pyrazol-4-yl]boronic acid typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through the reaction of a suitable dithiol with an appropriate electrophile under controlled conditions.
Pyrazole Ring Formation: The pyrazole ring is usually formed via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Boronic Acid Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thietane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or other reduced forms.
Substitution: The pyrazole ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation may involve alkyl halides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boronate esters.
Substitution: Halogenated or alkylated pyrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, [1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-pyrazol-4-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its boronic acid group can interact with biological targets such as enzymes, making it a candidate for the development of enzyme inhibitors or other therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-pyrazol-4-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols or other nucleophiles, making it useful in enzyme inhibition and other biological applications. The thietane and pyrazole rings contribute to the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
- [1-(1,1-dioxo-1lambda6-thietan-3-yl)ethane-1-sulfonyl chloride]
- [1,1-dioxo-1lambda6-thietan-3-yl methanesulfonate]
Uniqueness
Compared to similar compounds, [1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-pyrazol-4-yl]boronic acid is unique due to the presence of both a boronic acid group and a pyrazole ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.
特性
分子式 |
C6H9BN2O4S |
|---|---|
分子量 |
216.03 g/mol |
IUPAC名 |
[1-(1,1-dioxothietan-3-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H9BN2O4S/c10-7(11)5-1-8-9(2-5)6-3-14(12,13)4-6/h1-2,6,10-11H,3-4H2 |
InChIキー |
RZIRXDZKLJJVRP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1)C2CS(=O)(=O)C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B15301416.png)
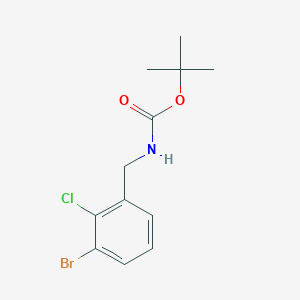


![(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B15301432.png)

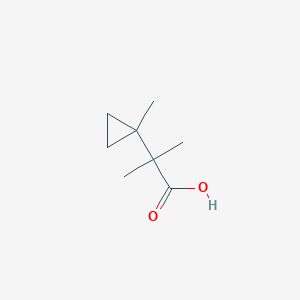
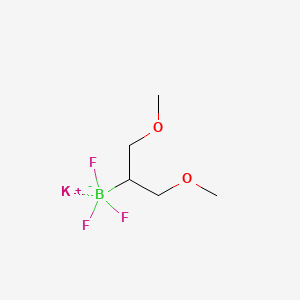


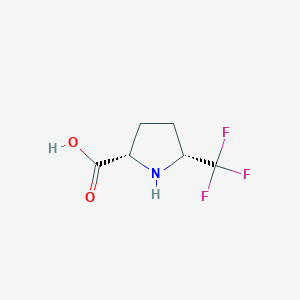
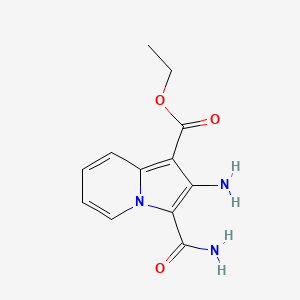
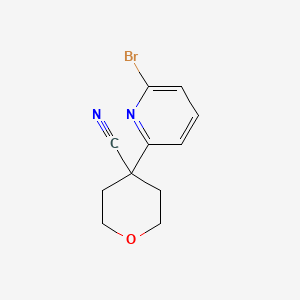
![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride](/img/structure/B15301485.png)
